tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate
CAS No.:
Cat. No.: VC18638016
Molecular Formula: C11H16F3NO3
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16F3NO3 |
|---|---|
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(hydroxymethyl)-4-(trifluoromethyl)-2,5-dihydropyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h4,8,16H,5-6H2,1-3H3/t8-/m0/s1 |
| Standard InChI Key | DXKFQVGYXPRPDW-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(=C[C@H]1CO)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=CC1CO)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a 2,5-dihydropyrrole core, a five-membered nitrogen-containing heterocycle. Key structural elements include:
-
Stereochemistry: The (2S) configuration ensures enantioselective interactions in biological systems .
-
Trifluoromethyl Group: Positioned at C4, this moiety enhances metabolic stability and membrane permeability .
-
Hydroxymethyl Substituent: At C2, this group provides a site for further functionalization via esterification or oxidation .
-
tert-Butoxycarbonyl (Boc) Protecting Group: The N-Boc group facilitates selective deprotection during multi-step syntheses .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is typically synthesized through a multi-step sequence:
-
Pyrrole Ring Formation: Cyclization of γ-amino alcohols or ketones using N-acylation/alkylation strategies .
-
Trifluoromethyl Introduction: Electrophilic trifluoromethylation via Umemoto reagents or transition-metal catalysis .
-
Stereochemical Control: Asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliary methods to establish the (2S) configuration .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions .
A representative protocol from AChemBlock involves:
-
Starting material: (S)-2-(hydroxymethyl)pyrrolidine
-
Trifluoromethylation: CF₃I/CuI in DMF at 80°C
Process Optimization
-
Catalysis: Palladium-mediated cross-coupling improves yield (e.g., 72% in Suzuki-Miyaura reactions) .
-
Green Chemistry: Solvent-free conditions or ionic liquids reduce environmental impact .
Chemical Reactivity and Stability
Functional Group Transformations
-
Ester Hydrolysis: The Boc group is cleavable under acidic conditions (e.g., TFA/DCM) .
-
Hydroxymethyl Oxidation: Conversion to aldehyde or carboxylic acid derivatives via TEMPO/NaClO₂ .
-
Trifluoromethyl Stability: Resists nucleophilic substitution but undergoes radical-mediated C–F activation .
Degradation Pathways
-
Thermal Decomposition: Above 200°C, decarboxylation and pyrrole ring aromatization occur .
-
Photostability: UV exposure induces radical formation at the trifluoromethyl group .
| Supplier | Purity | Price (5g) | Availability |
|---|---|---|---|
| AChemBlock | 95% | $2,700 | 8–12 weeks |
| AstaTech | 95% | $2,735 | 60 days |
| PharmaBlock Sciences | >98% | $3,100 | In stock |
Industrial Use Cases
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume